molecular formula C17H27N3 B567597 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine CAS No. 1208089-34-2

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine

Cat. No.: B567597
CAS No.: 1208089-34-2
M. Wt: 273.424
InChI Key: VSXHNVXVLCRGOO-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C17H27N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperazine with 4-methylpiperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Biological Activity

1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine is a compound of significant interest in pharmacology due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a benzyl group and a 4-methylpiperidine moiety. Its molecular formula is C18_{18}H26_{26}N2_2, and it has a molecular weight of approximately 246.35 g/mol. The structure can be represented as follows:

C18H26N2\text{C}_{18}\text{H}_{26}\text{N}_{2}

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antidepressant-like Effects : Research indicates that this compound may possess antidepressant properties, likely due to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Anticancer Potential : Studies have shown that piperidine derivatives, including this compound, can target various cancer cell lines. The presence of specific substituents on the benzamide moiety enhances cytotoxicity against these cells.
  • Receptor Interactions : The compound has been investigated for its affinity towards several receptors, including μ-opioid receptors, which are crucial for pain management .

The mechanisms through which this compound exerts its effects include:

  • Neurotransmitter Modulation : It may modulate the activity of neurotransmitters such as serotonin and norepinephrine, contributing to its antidepressant effects.
  • Receptor Binding : Molecular docking studies have demonstrated that the compound interacts effectively with various biological targets, predicting favorable binding affinities with enzymes involved in neurotransmitter metabolism.

Case Studies and Experimental Data

Several studies have explored the pharmacological properties of this compound:

  • Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like behavior in forced swim tests, suggesting its potential therapeutic use in depression.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound showed enhanced cytotoxic effects against breast cancer cell lines compared to standard treatments. The structure-activity relationship (SAR) analysis highlighted that modifications in the piperidine ring could optimize its anticancer efficacy.
  • Receptor Affinity Studies : Binding affinity assays revealed that this compound has a high affinity for μ-opioid receptors while demonstrating lower affinity for δ and κ receptors. This selectivity is crucial for minimizing side effects associated with opioid analgesics .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-4-(4-methylpiperidin-4-yl)piperazineContains a methyl groupOften used as an intermediate in drug synthesis
1-BenzylpiperazineLacks the additional piperidine substitutionSimpler structure; primarily studied for recreational use
1-(2-Methylbenzyl)-4-(4-methylpiperidin-4-yl)piperazineContains a methyl-substituted benzene ringPotentially different receptor affinity profiles

Properties

IUPAC Name

1-benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-17(7-9-18-10-8-17)20-13-11-19(12-14-20)15-16-5-3-2-4-6-16/h2-6,18H,7-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXHNVXVLCRGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674279
Record name 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208089-34-2
Record name 1-Benzyl-4-(4-methylpiperidin-4-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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